Thioacetone Thioacetone Thioacetone is a thioketone.
Brand Name: Vulcanchem
CAS No.: 4756-05-2
VCID: VC1684077
InChI: InChI=1S/C3H6S/c1-3(2)4/h1-2H3
SMILES: CC(=S)C
Molecular Formula: C3H6S
Molecular Weight: 74.15 g/mol

Thioacetone

CAS No.: 4756-05-2

Cat. No.: VC1684077

Molecular Formula: C3H6S

Molecular Weight: 74.15 g/mol

* For research use only. Not for human or veterinary use.

Thioacetone - 4756-05-2

Specification

CAS No. 4756-05-2
Molecular Formula C3H6S
Molecular Weight 74.15 g/mol
IUPAC Name propane-2-thione
Standard InChI InChI=1S/C3H6S/c1-3(2)4/h1-2H3
Standard InChI Key JTNXQVCPQMQLHK-UHFFFAOYSA-N
SMILES CC(=S)C
Canonical SMILES CC(=S)C

Introduction

Chemical Identity and Structure

Thioacetone is an organosulfur compound belonging to the thioketone group with the chemical formula (CH₃)₂CS. It represents the sulfur analog of acetone, where the oxygen atom is replaced by sulfur. This seemingly minor substitution dramatically alters the compound's properties and behavior .

The compound is characterized by:

PropertyValue
Chemical FormulaC3H6S
Molecular Weight74.15 g/mol
CAS Registry Number4756-05-2
AppearanceOrange to brown liquid
Melting Point-55°C (218.15K/-67°F)
Boiling Point70°C (343.15K/158°F)
StabilityUnstable above -20°C
Odor CharacteristicExtremely unpleasant; intensely sulfurous, leek-like

The molecular structure of thioacetone features a central carbon atom double-bonded to a sulfur atom, with two methyl groups attached to the carbon. This structure creates a polarizable bond with distinct reactivity compared to carbonyl compounds .

Historical Significance and Discovery

Thioacetone was first synthesized in 1889 by chemists Eugen Baumann and Emil Fromm at the University of Freiburg, Germany. Their discovery occurred accidentally while attempting to produce trithioacetone, when a small impurity in their synthesis scheme led to the production of thioacetone instead .

The first recorded synthesis immediately revealed the compound's most notorious characteristic—its overwhelmingly foul odor. The released vapors spread throughout the city of Freiburg, causing widespread physiological reactions including:

  • Nausea and vomiting among residents

  • Fainting and unconsciousness in some cases

  • Panicked evacuation from affected areas

  • Complaints from distances up to 0.5 kilometers from the source

This historical incident established thioacetone's reputation as perhaps the world's most malodorous chemical substance. A similar event recurred in 1967 when researchers at Esso Petroleum in Abingdon, UK, worked with the compound. Despite more controlled laboratory conditions, the accidental release of minute quantities led to complaints of nausea and sickness from colleagues in buildings 200 yards away .

Synthesis and Preparation Methods

Modern preparation of thioacetone requires specialized techniques due to its instability and problematic odor. The primary synthesis methods include:

Trimer Cracking Method

The most common approach involves obtaining thioacetone by thermally cracking the cyclic trimer, trithioacetone [(CH₃)₂CS]₃. This process requires heating the trimer to temperatures between 500-600°C to cleave the cyclic structure and produce the monomeric thione .

Trimer Synthesis

The trithioacetone precursor can be prepared through two main routes:

  • Pyrolysis of allyl isopropyl sulfide

  • Treatment of acetone with hydrogen sulfide in the presence of a Lewis acid catalyst

Isolation Challenges

Due to its extreme instability above -20°C, isolation of pure thioacetone presents significant challenges. The compound must be maintained at low temperatures to prevent spontaneous polymerization. Laboratory preparations typically maintain strict temperature control and employ specialized containment systems to manage both reactivity and odor containment .

Chemical Behavior and Reactions

Thioacetone exhibits distinct chemical behavior compared to its oxygen counterpart, acetone. Its reactivity profile is characterized by several notable features:

Polymerization

Unlike acetone, thioacetone spontaneously polymerizes even at very low temperatures, whether in pure form or dissolved in solvents like ether or ethylene oxide. This polymerization yields a white solid consisting of:

  • Linear polymers with the structure ···–[C(CH₃)₂–S–]–···

  • The cyclic trimer trithioacetone

Infrared absorption of the polymer occurs primarily at 2950, 2900, 1440, 1150, 1360, and 1375 cm⁻¹ due to geminal methyl pairs, and at 1085 and 643 cm⁻¹ due to the C–S bond. The ¹H NMR spectrum shows a single peak at δ = 1.9 ppm .

Polymerization is accelerated by:

  • Free radicals

  • Light exposure

  • Presence of thioenol tautomer

  • Increasing temperature

The resulting polymer exhibits variable molecular weights ranging from 2,000 to 14,000 depending on preparation conditions, with melting points between 70°C and 125°C .

Trimer Formation

The cyclic trimer of thioacetone (trithioacetone) is a white or colorless compound with a melting point of 24°C. Like the monomer, it also possesses a disagreeable odor, though somewhat less intense .

Reactions with Organolithium Compounds

Thioacetone reacts with alkyllithium reagents to produce various products, often without forming thiols. These reactions differ significantly from those of regular ketones, demonstrating the unique reactivity profile of the C=S bond compared to C=O bonds.

The Phenomenal Odor

The most distinctive and documented feature of thioacetone is its extraordinarily potent and offensive odor. Multiple sources describe it as one of the worst-smelling substances known to science .

Odor Characteristics

The smell has been variously described as:

  • A combination of garlic, rotten cabbage, and burnt rubber

  • Intensely sulfurous and leek-like

  • So offensive that it "makes people suspect evil supernatural forces"

  • Capable of causing immediate physiological distress

Potency and Persistence

Research documents several remarkable aspects of thioacetone's odor:

  • Detectability at extremely low concentrations

  • Ability to contaminate large volumes of air with minimal quantities (one drop can affect a substantial area)

  • Extraordinarily persistent nature—cannot be effectively rinsed off surfaces

  • Persistence on human skin for several months after exposure

  • Resistance to common deodorizing methods

Derek Lowe, a writer for Science, included thioacetone in his "Things I Won't Work With" series, noting that it "makes no noise and leaves no wreckage. It merely stinks. But it does so relentlessly and unbearably."

Biological Activity and Applications

Despite its challenging handling properties, thioacetone and its derivatives have demonstrated several potentially valuable biological activities and applications:

Antimicrobial Properties

Research has identified potential antimicrobial activity in thioacetone. Studies indicate it can inhibit bacterial growth through mechanisms involving reactive oxygen species (ROS) generation. The compound's reactivity with thiols may contribute to its antibacterial properties.

Protein Interaction Studies

One of the most significant research applications of thioacetone derivatives involves the synthesis of bis-thio-acetone (BTA) linkages used to create analogs of ubiquitinated proteins. This application allows researchers to study protein aggregation and degradation processes more effectively .

PropertyBTA LinkageDisulfide Linkage
StabilityHighModerate
Aggregation InhibitionCompletePartial
Toxicity InhibitionEffectiveLess effective

Case Studies in Protein Research

Research utilizing bis-thio-acetone linkages has demonstrated significant findings in neurodegenerative disease research:

Protein Aggregation Inhibition

In controlled experiments, BTA-modified α-synuclein proteins exhibited significantly reduced aggregation compared to unmodified proteins. The table below summarizes key findings:

ModificationAggregation InhibitionComments
Unmodified α-synucleinHighSignificant fiber formation observed
BTA-ubiquitinated α-synucleinLowNo ThT-positive aggregates formed

These results suggest potential therapeutic applications for thioacetone derivatives in treating neurodegenerative diseases like Parkinson's .

Stability of Modification

Analysis of the proteins at the end of aggregation reactions by RP-HPLC and mass spectrometry showed that the BTA linkage remained intact throughout experimental procedures, demonstrating the stability advantage of this chemical linkage over alternatives .

Industrial and Practical Applications

Despite its challenging handling properties, thioacetone has found limited but specialized applications in several contexts:

Warning Agent

Due to its potent odor detectability at extremely low concentrations, thioacetone has been employed as a warning agent in industrial settings. It can be added to otherwise odorless substances to alert workers of potential leaks or hazardous conditions .

Equipment Calibration

The compound is used in equipment calibration processes where precise measurements of sulfur compounds are required. Its unique properties allow for calibration of specialized detection instruments, ensuring accurate readings in various industrial applications.

Chemical Synthesis

In laboratory settings, thioacetone's strong reducing properties can facilitate various chemical reactions. Its ability to form stable linkages makes it valuable in synthesizing complex molecules for research purposes .

Comparison with Related Compounds

Comparing thioacetone with its oxygen analog and other sulfur-containing compounds provides insight into its unique properties:

Thioacetone vs. Acetone

PropertyThioacetoneAcetone
StabilityUnstable above -20°CStable at room temperature
SolubilityEssentially insoluble in waterCompletely miscible with water
PolymerizationSpontaneously polymerizesDoes not polymerize easily
OdorExtremely foulMild, slightly sweet
Practical ValueLimited specialized applicationsWidely used solvent

This comparison highlights how the substitution of oxygen with sulfur dramatically alters chemical behavior and properties .

Comparison with Other Sulfur Compounds

Thioacetone's odor is significantly more potent than other common small sulfur-containing molecules:

  • Methanethiol (CH₃SH)

  • Ethanethiol (CH₃CH₂SH)

  • 1-Butanethiol (CH₃CH₂CH₂CH₂SH)

While all these compounds have unpleasant odors characteristic of sulfur-containing organics, thioacetone's odor potency and physiological impact exceed them by orders of magnitude .

Research on Thioacetone Analogs

Recent research has explored various thioacetone analogs for specialized applications:

Explosive Chemistry Research

Studies have investigated cyclic thioacetone analogs of diacetone diperoxide (DADP), triacetone triperoxide (TATP), and tetraacetone tetraperoxide (4A4P). These investigations at the ωB97X-D/6-311++G** and M06-2X/6-311++G** levels of theory have provided insights into their decomposition characteristics .

Computational results indicate that thioacetone analogs of these peroxides exhibit significantly different properties:

  • The thioacetone analog of DADP (DtADP-UD) shows an endoergic hypothetical decomposition

  • This differs from the parent compounds which display exoergic decomposition characteristics

  • These findings contribute to understanding stability and reactivity of explosive materials

Protein Aggregation Research

Research utilizing bis-thio-acetone (BTA) linkages has demonstrated significant potential in neurodegenerative disease research:

  • BTA linkages used to create analogs of ubiquitinated proteins

  • Studies reveal these analogs inhibit the aggregation of proteins such as α-synuclein

  • Research suggests potential therapeutic applications for treating conditions like Parkinson's disease

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